molecular formula C27H22N2O3 B587145 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1276477-91-8

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol

Cat. No.: B587145
CAS No.: 1276477-91-8
M. Wt: 422.484
InChI Key: QYSFAJDXMJPYOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol typically involves the reaction of 9H-carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with another molecule of 9H-carbazole to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is unique due to its dual carbazole moieties connected by a propanol backbone. This structure imparts distinct electronic properties, making it valuable in optoelectronic applications and as a reference material in pharmaceutical research.

Properties

IUPAC Name

1,3-bis(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSFAJDXMJPYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747165
Record name 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276477-91-8
Record name 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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